molecular formula C15H21NO4 B13633337 rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate

rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B13633337
M. Wt: 279.33 g/mol
InChI Key: CQQHTLXZPQJYFL-QWHCGFSZSA-N
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Description

rac-tert-Butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a hydroxyphenyl group, and a tert-butyl ester group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a substitution reaction using a suitable phenol derivative.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-tert-Butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The hydroxyphenyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-tert-Butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with target molecules, influencing their activity. The pyrrolidine ring provides structural stability, while the tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound with a similar ester group but different functional groups.

    rac-tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate: Another pyrrolidine derivative with a thiophenyl group instead of a hydroxyphenyl group.

Uniqueness

rac-tert-Butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxy and hydroxyphenyl groups, which provide distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-8-12(13(18)9-16)10-5-4-6-11(17)7-10/h4-7,12-13,17-18H,8-9H2,1-3H3/t12-,13+/m0/s1

InChI Key

CQQHTLXZPQJYFL-QWHCGFSZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CC(=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC(=CC=C2)O

Origin of Product

United States

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